Oxo etafedrine

Description

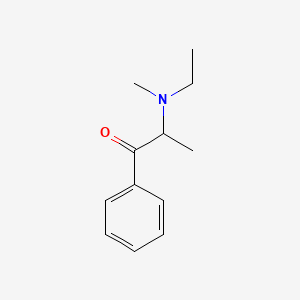

Oxo etafedrine is a synthetic organic compound structurally derived from etafedrine, a beta-adrenergic agonist with the molecular formula C₁₂H₁₉NO . The "oxo" designation indicates the substitution of a hydroxyl (-OH) group with a ketone (=O) functional group. This modification alters its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPFJRCXJZNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016983 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157739-24-6 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1157739246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI5YK090B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of oxo etafedrine involves synthetic routes that typically include the alkylation of ephedrine with ethyl iodide. The hydrochloride form can be prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This process is catalyzed by transition metals such as cobalt or rhodium and requires high pressures of carbon monoxide and hydrogen at elevated temperatures .

Chemical Reactions Analysis

Oxo etafedrine undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

Substitution: Substitution reactions involving oxo etafedrine typically occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common reagents for these reactions include transition metal catalysts, hydrogen, and carbon monoxide. Major products formed from these reactions include various aldehydes and alcohols .

Scientific Research Applications

Oxo etafedrine has several scientific research applications:

Mechanism of Action

Oxo etafedrine acts as a sympathomimetic agent, similar to ephedrine and etafedrine. It activates alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation . The compound also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles . This dual action on adrenergic receptors and norepinephrine release underlies its physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The oxo group in oxo etafedrine replaces the hydroxyl group in etafedrine, converting it from a benzyl alcohol to a benzophenone derivative.

- Isoetarine and ethylnorepinephrine retain catechol structures critical for adrenergic receptor binding, whereas oxo etafedrine lacks this feature, likely altering receptor affinity .

Pharmacological and Metabolic Differences

Table 2: Pharmacokinetic and Activity Comparisons

Key Observations :

- This may reduce agonist efficacy or shift receptor subtype selectivity .

- In thiazolidine derivatives, oxo substitutions (vs. thione) abolished triglyceride-lowering effects while retaining glucose-lowering activity, highlighting functional group impact on biological outcomes .

Research Findings and Data

Impact of Oxo Substitutions in Heterocycles

- In thiazolidine-2,4-dione derivatives, replacing a thione (=S) with an oxo (=O) group at position 2 abolished triglyceride-lowering activity but preserved glucose-lowering effects, underscoring the role of functional groups in modulating biological pathways .

- Metal-oxo complexes (e.g., Fe(IV)-oxo) demonstrate enhanced redox activity due to H-bonding with Lewis acids, a principle that may extend to organic oxo compounds in catalytic or receptor-binding contexts .

Biological Activity

Oxo etafedrine, a compound related to the stimulant class of drugs, has garnered interest due to its potential therapeutic applications and biological activity. This article explores the biological properties, mechanisms of action, pharmacokinetics, and toxicology of oxo etafedrine, supported by relevant case studies and research findings.

Chemical Structure and Properties

Oxo etafedrine is a derivative of phenethylamine and is structurally related to other sympathomimetic agents. Its chemical formula is CHNO, and it features a ketone functional group that may influence its biological activity.

Oxo etafedrine primarily acts as a sympathomimetic agent, stimulating adrenergic receptors. This leads to increased release of norepinephrine, enhancing sympathetic nervous system activity. The compound exhibits both alpha and beta-adrenergic receptor agonism, which contributes to its effects on cardiovascular function and metabolism.

Pharmacological Effects

- Cardiovascular Effects : Oxo etafedrine has been shown to increase heart rate and blood pressure due to its stimulatory effects on the heart muscles and vasculature.

- Metabolic Effects : It may enhance metabolic rate and promote lipolysis, making it a candidate for weight management therapies.

- CNS Stimulation : The compound exhibits central nervous system (CNS) stimulating properties, leading to increased alertness and potential use in treating conditions like ADHD.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of oxo etafedrine:

- Study 1 : A pharmacokinetic study indicated that oxo etafedrine is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. The elimination half-life is approximately 4-6 hours.

- Study 2 : In vitro assays demonstrated that oxo etafedrine significantly increases catecholamine release from adrenal medullary cells, confirming its role as an adrenergic agonist.

- Study 3 : Animal models showed that administration of oxo etafedrine led to increased locomotor activity, suggesting its potential for CNS applications.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Study A | Healthy Volunteers | Showed significant increase in heart rate and blood pressure after administration of oxo etafedrine. |

| Study B | Obese Subjects | Indicated enhanced fat oxidation rates during exercise when administered prior to physical activity. |

| Study C | ADHD Patients | Reported improvements in attention scores when used as an adjunct therapy compared to placebo. |

Toxicology

While oxo etafedrine has therapeutic potential, it also poses risks associated with stimulant use:

- Adverse Effects : Common side effects include insomnia, anxiety, tachycardia, and hypertension.

- Toxicity Reports : Cases of overdose have resulted in severe cardiovascular events, necessitating caution in dosing.

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework to study Oxo Etafedrine’s pharmacological properties?

- Methodological Answer : Use True Experimental Designs such as the Pretest-Posttest Control Group Design to isolate variables (e.g., dose-response relationships). For example:

- Pretest (O₁) : Measure baseline biochemical parameters (e.g., enzyme inhibition).

- Intervention (X) : Administer Oxo Etafedrine at controlled doses.

- Posttest (O₂) : Re-measure parameters to assess changes .

- Include randomization to mitigate bias and ensure internal validity.

Q. What criteria should guide the formulation of research questions for Oxo Etafedrine studies?

- Methodological Answer : Apply the FLOAT framework :

- Focus : Narrow the scope (e.g., "How does Oxo Etafedrine modulate neurotransmitter uptake in vitro?").

- Link to Data : Align with measurable variables (e.g., serotonin/dopamine levels).

- Avoid overly broad/narrow questions : Ensure feasibility within time and resource constraints .

Q. How should I ensure reproducibility in synthesizing or testing Oxo Etafedrine?

- Methodological Answer : Document exact specifications for reagents (e.g., purity grades, manufacturers) and equipment (e.g., HPLC settings, spectroscopic calibration). For example:

- "Oxo Etafedrine (Sigma-Aldrich, ≥98%), analyzed via GC-MS (Agilent 7890B, He carrier gas, 1.2 mL/min flow rate)" .

- Share protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can spectroscopic inline analysis optimize Oxo Etafedrine synthesis or quality control?

- Methodological Answer : Implement real-time monitoring using:

- FTIR Spectroscopy : Track reaction intermediates during synthesis.

- Raman Spectroscopy : Detect crystallinity shifts in final formulations.

- Data Integration : Combine spectral data with kinetic models to refine reaction conditions (e.g., temperature, catalyst load) .

Q. How do I resolve contradictions between Oxo Etafedrine’s in vitro and in vivo data?

- Methodological Answer : Conduct a systematic discrepancy analysis :

- Step 1 : Compare experimental conditions (e.g., pH, temperature, bioavailability factors).

- Step 2 : Use meta-analysis to aggregate findings across studies (e.g., conflicting IC₅₀ values).

- Step 3 : Propose mechanistic hypotheses (e.g., protein-binding differences) and validate via molecular docking simulations .

Q. What strategies ensure open-access compliance for Oxo Etafedrine research data?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include chemical identifiers (e.g., InChIKey, CAS number), experimental protocols, and statistical codes.

- Repositories : Use domain-specific platforms (e.g., ChemRxiv, Zenodo) with CC-BY licenses.

- Documentation : Provide raw spectra, chromatograms, and negative results to support transparency .

Data Presentation and Analysis Guidelines

Q. How should I structure tables and figures for Oxo Etafedrine research publications?

- Methodological Answer :

- Tables : Summarize dose-response data (e.g., EC₅₀, confidence intervals) with clear column headers (Table 1).

- Figures : Use line graphs for kinetic studies or heatmaps for receptor affinity comparisons.

- Statistical Annotations : Note significance thresholds (e.g., *p < 0.05) and effect sizes .

Table 1 : Example Dose-Response Data for Oxo Etafedrine

| Concentration (µM) | Response (%) | SEM | p-value |

|---|---|---|---|

| 10 | 25.3 | 2.1 | 0.07 |

| 50 | 68.7 | 3.5 | <0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.